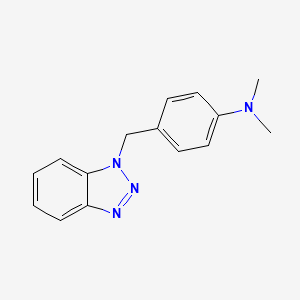

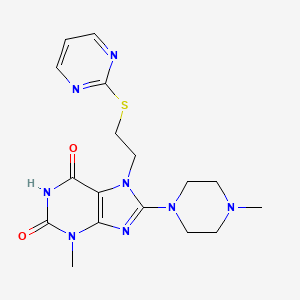

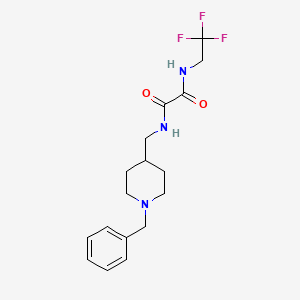

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has been utilized in various synthetic applications. For example, it can be substituted at the CH2 link via lithiation and reacts with various electron-rich benzenoid and heteroaromatic compounds. This approach offers novel pathways to leuco dyes and other derivatives (Katritzky, Lan, & Lam, 1991). Additionally, this compound is converted into 4-substituted N,N-dialkylanilines, N-alkylanilines, and anilines using lithium aluminum hydride or Grignard reagents, showcasing its versatility in generating various substituted anilines (Katritzky, Lang, & Lan, 1993).

Chromatography and Separation Studies

In chromatography, 1H-benzotriazole, a related compound, has shown effectiveness in resolving xylidine isomers, demonstrating its potential in separation technologies (Ono, 1981).

Coordination Chemistry and Complex Formation

This compound has been involved in forming various metal complexes. In a study, triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole was used to create complexes with tungsten, showcasing its utility in coordination chemistry and metal complex formation (Yang, Li, & Tang, 2016).

Experimental and Computational Studies

The compound has been the subject of detailed experimental and computational studies. For instance, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, a similar compound, was characterized using NMR, IR, and X-ray diffraction, and its molecular geometry and properties were studied using computational methods (Özdemir, Eren, Dinçer, & Bekdemir, 2010).

Applications in Organic Synthesis

The compound is integral in the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s, as shown in a study where 1-hydroxymethylbenzotriazole was reacted with anilines and N,N-dialkylanilines under acidic conditions (Katritzky, Lan, & Lam, 1990).

Role in Catalysis

The compound has been used in catalysis, as evidenced in a study where L-proline catalyzed three-component reactions to generate 4H-chromene derivatives. In this reaction, benzotriazole was one of the reactants, indicating its role in facilitating such catalytic processes (Li, Zhang, & Gu, 2012).

Propiedades

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTPPBJCNDZPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)